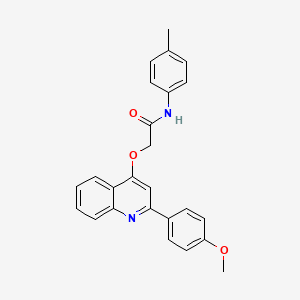![molecular formula C16H15ClF3N5O B2564362 N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 2380087-08-9](/img/structure/B2564362.png)
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridazinyl ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the pyridazinyl ring, introduction of the trifluoromethyl group, and coupling with the piperazine moiety. Common synthetic routes may involve:
Formation of the Pyridazinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often employs radical trifluoromethylation techniques.
Coupling with Piperazine: The final step involves coupling the pyridazinyl intermediate with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine gas and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The piperazine moiety may contribute to its binding affinity to certain receptors or enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chlorophenyl)-3-(trifluoromethyl)benzamide: This compound shares the trifluoromethyl and chlorophenyl groups but differs in the core structure.
Phenylboronic Pinacol Esters: These compounds are used in similar applications but have different functional groups and stability profiles.
Uniqueness
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to its combination of a trifluoromethyl group, pyridazinyl ring, and piperazine moiety, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c17-11-3-1-2-4-12(11)21-15(26)25-9-7-24(8-10-25)14-6-5-13(22-23-14)16(18,19)20/h1-6H,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSNQVRZLAEDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)


![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)
![3-(4-tert-butylphenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564287.png)
![Ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2564288.png)
![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2564298.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2564301.png)
